molecular formula C9H8ClNO B2917110 7-(Chloromethyl)-2-methyl-1,3-benzoxazole CAS No. 1804035-43-5

7-(Chloromethyl)-2-methyl-1,3-benzoxazole

Cat. No.: B2917110
CAS No.: 1804035-43-5
M. Wt: 181.62
InChI Key: ZRXMMIZJXQCTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Chloromethyl)-2-methyl-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by a chloromethyl group at the 7th position and a methyl group at the 2nd position of the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Chloromethyl)-2-methyl-1,3-benzoxazole typically involves the chloromethylation of 2-methyl-1,3-benzoxazole. One common method is the reaction of 2-methyl-1,3-benzoxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures (5-10°C) to achieve high yields .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact. The reaction conditions are optimized to ensure maximum efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-(Chloromethyl)-2-methyl-1,3-benzoxazole undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation: The compound can be oxidized to form benzoxazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazoles, which can be further functionalized for specific applications.

Scientific Research Applications

7-(Chloromethyl)-2-methyl-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)-2-methyl-1,3-benzoxazole involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the inhibition of vital cellular processes, making it a potential candidate for anticancer and antimicrobial applications .

Comparison with Similar Compounds

Similar Compounds

    7-(Chloromethyl)-2-methylbenzoxazole: Similar in structure but lacks the oxazole ring.

    2-Methyl-1,3-benzoxazole: Lacks the chloromethyl group.

    7-(Chloromethyl)-1,3-benzoxazole: Lacks the methyl group at the 2nd position.

Uniqueness

7-(Chloromethyl)-2-methyl-1,3-benzoxazole is unique due to the presence of both the chloromethyl and methyl groups, which confer specific reactivity and properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

7-(chloromethyl)-2-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-6-11-8-4-2-3-7(5-10)9(8)12-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXMMIZJXQCTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2O1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.